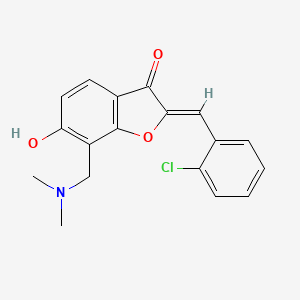

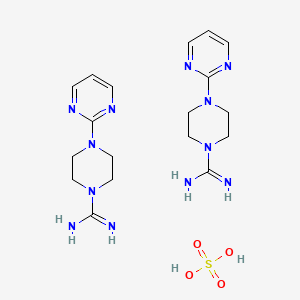

![molecular formula C12H13N3O2S B2945038 2-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-propionic acid CAS No. 956754-59-9](/img/structure/B2945038.png)

2-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction represents a profound structural transformation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the Knoevenagel condensation with aldehydes, the Stork alkylation with enamine, and intramolecular cyclotransamination . The addition of alkylating agents to the reaction mixture leads to the production of thioesters .Scientific Research Applications

Heterocyclic Compound Synthesis

The compound is involved in the synthesis of polyfunctional fused heterocyclic compounds, indicating its role in expanding the diversity of chemical structures for potential applications in drug development and materials science. The synthesis involves reactions with various amines and acids to create novel compounds with potentially unique physical, chemical, and biological properties (Hassaneen et al., 2003).

Anticancer Activity

Thieno[2,3-d]pyrimidines, closely related to the compound , have been synthesized and evaluated for their anticancer activities. Certain derivatives have shown significant activity against liver, breast, and cervix carcinoma cell lines, highlighting the compound's potential as a precursor or scaffold in anticancer drug synthesis (Snégaroff et al., 2009).

Enantiomeric Derivatives and Antitumor Activity

Research on enantiomeric derivatives of thieno[2,3-d]pyrimidin-4-amine, closely related to the compound, has led to the synthesis of structures with significant antitumor activity, further indicating the potential of such compounds in therapeutic applications (Gao et al., 2015).

Antibacterial and Anti-inflammatory Agents

New thienopyrimidine derivatives have been synthesized and tested as antimicrobial and anti-inflammatory agents. This suggests that modifications of the thieno[2,3-d]pyrimidine core can lead to compounds with desirable biological activities, which could be relevant for the development of new pharmaceuticals (Tolba et al., 2018).

Antimicrobial Activity

Novel thieno[2,3-d]pyrimidines have been synthesized and shown to possess antimicrobial activity, demonstrating the compound's potential utility in the development of new antimicrobial agents (Sabry et al., 2013).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of cyclopenta[b]pyridine derivatives, which are known to exhibit a wide spectrum of biological activity . Some derivatives have been found to have hypoglycemic activity, act as antagonists of calcium channels, serve as fluorescent probes, and inhibit protein kinase FGFR1 .

Mode of Action

Cyclopenta[b]pyridine derivatives are known to interact with their targets in various ways depending on the specific derivative and target .

Biochemical Pathways

Given the diverse biological activities of cyclopenta[b]pyridine derivatives, it is likely that multiple pathways could be affected .

Result of Action

Given the diverse biological activities of cyclopenta[b]pyridine derivatives, the effects could range from changes in cellular metabolism to alterations in signal transduction .

properties

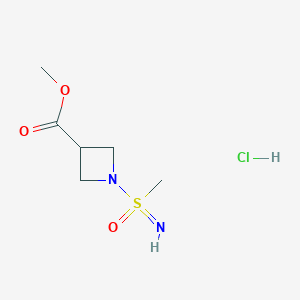

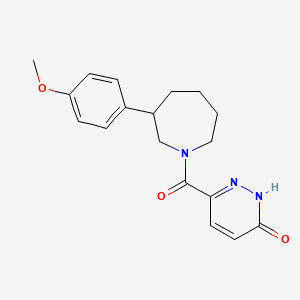

IUPAC Name |

2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-ylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-6(12(16)17)15-10-9-7-3-2-4-8(7)18-11(9)14-5-13-10/h5-6H,2-4H2,1H3,(H,16,17)(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARFBUBNZYYWJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=C2C3=C(CCC3)SC2=NC=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-thiophen-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2944955.png)

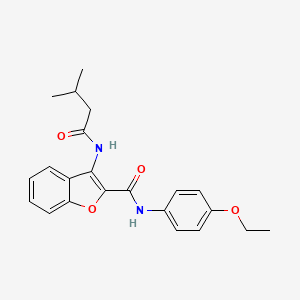

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2944958.png)

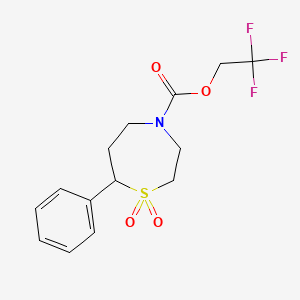

![2-methyl-3-phenyl-N-(2-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2944966.png)

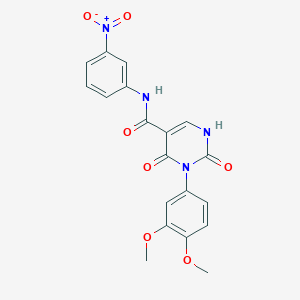

![N-(6-methylpyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2944968.png)